N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide
CAS No.: 1019097-74-5
Cat. No.: VC11920810
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-74-5 |
|---|---|
| Molecular Formula | C24H24N6O3 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C24H24N6O3/c1-15-13-16(2)30(29-15)23-12-11-22(27-28-23)25-18-6-8-19(9-7-18)26-24(31)17-5-10-20(32-3)21(14-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31) |
| Standard InChI Key | NCXQONZLFJKANE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Introduction
Components of the Compound
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Pyrazole Moiety (3,5-Dimethyl-1H-Pyrazole): Pyrazoles are five-membered heterocyclic compounds known for their biological activities, including anti-inflammatory and antimicrobial properties. The 3,5-dimethyl substitution enhances the stability and reactivity of the pyrazole ring .
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Pyridazine Moiety (6-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyridazin-3-yl): Pyridazines are six-membered heterocyclic compounds with a wide range of applications, including plant growth regulation and pharmaceuticals. The incorporation of a pyrazole moiety into a pyridazine ring can enhance its biological activity .
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Benzamide Moiety (3,4-Dimethoxybenzamide): Benzamides are known for their diverse pharmacological activities, including antipsychotic and anti-inflammatory effects. The 3,4-dimethoxy substitution can influence the compound's solubility and bioavailability .
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, starting with the preparation of the pyrazole and pyridazine components, followed by their coupling to form the pyridazinyl-pyrazolyl moiety. This intermediate would then be linked to the benzamide part through a suitable amide-forming reaction.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of 3,5-dimethylpyrazole | Alkylation of pyrazole ring |
| 2 | Synthesis of pyridazine moiety | Heterocyclization reactions |
| 3 | Coupling of pyrazole and pyridazine | Nucleophilic substitution or cross-coupling |
| 4 | Formation of benzamide moiety | Amidation reaction |
| 5 | Final coupling to form target compound | Amide bond formation |
Potential Applications
Given the components involved, this compound could exhibit a range of biological activities:
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